N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-33-20-6-2-18(3-7-20)22-10-11-23(29)28(26-22)13-12-25-24(30)19-4-8-21(9-5-19)35(31,32)27-14-16-34-17-15-27/h2-11H,12-17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMHHFBBZHQQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Dihydropyridazine moiety : Known for various pharmacological activities.
- Morpholine sulfonamide : Often associated with antibacterial and enzyme inhibition properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
Molecular Formula : C20H26N4O4S
Molecular Weight : 402.51 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The morpholine sulfonamide component is known to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The dihydropyridazine structure has been linked to anticancer activity through modulation of cellular proliferation pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against several pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | Strong |
| Candida albicans | 64 µg/mL | Moderate |
These findings indicate that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Enzyme Inhibition Studies
The compound's ability to inhibit AChE was assessed using standard assays. The results are presented below:
| Compound Concentration (µM) | AChE Inhibition (%) |
|---|---|
| 1 | 25 |
| 10 | 50 |
| 100 | 85 |
This data suggests that this compound exhibits dose-dependent inhibition of AChE.
Case Studies
A number of case studies have highlighted the therapeutic potential of similar compounds derived from the same chemical classes. For instance:
- Anticancer Studies : A derivative with a similar dihydropyridazine structure demonstrated significant cytotoxicity against breast cancer cell lines in vitro, suggesting a potential pathway for further development.
- Neuroprotective Effects : Research has indicated that compounds with morpholine moieties can provide neuroprotective effects in models of neurodegeneration, potentially through AChE inhibition and antioxidant activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Varied Aromatic Substitutions
N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-bromobenzamide (BG14048)
- Structure: Features a 4-fluorophenyl group on the pyridazinone core and a 3-bromobenzamide substituent.
- Molecular Formula : C₁₉H₁₅BrFN₃O₂ (MW: 416.24) .
- Key Differences : Replaces the methoxyphenyl group with a fluorophenyl moiety and substitutes the morpholine sulfonyl with a brominated benzamide. The halogen (Br, F) may increase lipophilicity but reduce metabolic stability compared to the target compound.
N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzenesulfonamide
- Structure : Contains a 4-chlorophenyl group and an ethoxybenzenesulfonamide substituent.
- Molecular Formula : C₂₀H₂₀ClN₃O₄S (MW: 433.9) .
- Key Differences: The chlorophenyl group (electron-withdrawing) contrasts with the methoxyphenyl (electron-donating) in the target compound.
Compound X (N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide)
- Structure: Incorporates a furan-2-yl group on the pyridazinone and a dihydropyridin-3-yl formamido side chain.
- Binding Affinity : Exhibited the highest predicted binding affinity (−8.1 kcal/mol) in screening studies .
- Key Differences: The heterocyclic furan and additional pyridinone moiety may enhance binding to specific targets but reduce metabolic stability compared to the target compound’s simpler aromatic and sulfonamide groups.
Sulfonamide and Benzamide Variants
N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : A simpler sulfonamide with a 4-methoxyphenyl group.
- Relevance: Demonstrates the bioactivity of sulfonamides with methoxyphenyl substituents, though it lacks the pyridazinone core .
N-(2-(tert-butoxy)ethyl)-3-(3-methoxypyridin-4-yl)imidazo[1,2-b]pyridazin-6-amine
Structural and Pharmacokinetic Implications
*Estimated based on molecular formulas.
Preparation Methods
Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones
The pyridazinone ring is constructed via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example:
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4-Methoxyphenylacetone is treated with diethyl oxalate in the presence of sodium ethoxide to form ethyl 3-(4-methoxyphenyl)-2-oxobut-3-enoate .
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Reaction with hydrazine hydrate in ethanol under reflux yields 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (Intermediate A).
Reaction Conditions:
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Solvent: Ethanol
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Temperature: 80°C, 12 hours
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Yield: ~75%
Alternative Route via Diazotization and Cyclization
A modified approach involves diazotization of 4-methoxyaniline followed by coupling with malononitrile:
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The diazonium salt reacts with malononitrile in aqueous NaOH to form 3-(4-methoxyphenyl)-2-cyanoprop-2-enenitrile .
Key Data:
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Diazotization time: 30 minutes
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Cyclization temperature: 60°C
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Yield: 68%
Synthesis of Intermediate B: 4-(Morpholine-4-Sulfonyl)Benzoic Acid
Sulfonation of Morpholine
Morpholine is sulfonated using chlorosulfonic acid in dichloromethane:
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Morpholine (1 eq) is added dropwise to ClSO₃H (1.2 eq) at 0°C.
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Stirred for 2 hours, then quenched with ice water to isolate morpholine-4-sulfonyl chloride .
Reaction Parameters:
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Temperature: 0°C → room temperature
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Yield: 85%
Coupling Sulfonyl Chloride with 4-Aminobenzoic Acid
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4-Aminobenzoic acid (1 eq) reacts with morpholine-4-sulfonyl chloride (1.1 eq) in pyridine.
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Stirred for 6 hours at room temperature to form 4-(morpholine-4-sulfonyl)benzoic acid (Intermediate B).
Purification:
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Recrystallization from ethanol/water
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Yield: 78%
Synthesis of Intermediate C: Ethylenediamine-Linked Pyridazinone
N-Alkylation of Intermediate A
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Intermediate A reacts with 1,2-dibromoethane in DMF using K₂CO₃ as base.
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Selective alkylation at the pyridazinone N-1 position affords 1-(2-bromoethyl)-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine .
Optimization Notes:
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Excess dibromoethane (2.5 eq) ensures monoalkylation.
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Reaction time: 8 hours at 60°C
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Yield: 65%
Amine Formation via Gabriel Synthesis
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Intermediate C is treated with phthalimide potassium salt in DMF.
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Hydrazinolysis (hydrazine hydrate) releases the free amine: 1-(2-aminoethyl)-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine .
Critical Steps:
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Phthalimide reaction: 12 hours at 100°C
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Hydrazinolysis: 6 hours at reflux
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Yield: 70%
Final Amide Coupling: Assembly of Target Compound
Activation of Intermediate B
Coupling with Intermediate C
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Intermediate C (1 eq) is added to the acid chloride solution with triethylamine (3 eq).
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Stirred at room temperature for 24 hours to form the target amide.
Workup:
-
Extraction with ethyl acetate
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Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂)
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Yield: 60%
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.70–3.65 (m, 4H, morpholine), 3.15–3.10 (m, 4H, morpholine).
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HRMS (ESI+): m/z calc. for C₂₅H₂₉N₄O₆S [M+H]⁺: 537.1752; found: 537.1756.
Purity Assessment
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HPLC: >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
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Melting Point: 214–216°C (decomposes).
Challenges and Optimization Strategies
Regioselectivity in Pyridazinone Alkylation
Competing N-1 vs. N-2 alkylation is mitigated by:
Sulfonamide Stability
Morpholine sulfonyl chloride is moisture-sensitive. Reactions require:
Scale-Up Considerations
Pilot-Scale Production
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Batch Size: 1 kg of target compound.
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Cost Drivers: Morpholine-4-sulfonyl chloride (45% of total cost).
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Environmental Impact: Recycling THF via distillation reduces waste.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential reactions: (i) formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones, (ii) nucleophilic substitution to introduce the 4-methoxyphenyl group, (iii) ethyl chain elongation using alkylation or Mitsunobu reactions, and (iv) amide coupling with 4-(morpholine-4-sulfonyl)benzoyl chloride. Critical parameters include temperature control (60–80°C for cyclization), pH adjustment during amidation (pH 7–8), and anhydrous conditions for sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : A combination of - and -NMR (to resolve aromatic protons and sulfonyl/morpholine groups), high-resolution mass spectrometry (HRMS; for molecular ion validation), and IR spectroscopy (to confirm carbonyl stretches at ~1680 cm) is recommended. X-ray crystallography can resolve stereoelectronic ambiguities in the pyridazinone ring .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC under stress conditions (40°C/75% RH for 4 weeks). Monitor degradation products, particularly hydrolysis of the morpholine sulfonyl group or pyridazinone ring oxidation. Use LC-MS to identify degradation pathways .
Advanced Research Questions
Q. What strategies optimize reaction yields in the final amide coupling step?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: coupling agents (HATU vs. EDCI/HOBt), solvent polarity (DMF vs. THF), and base (DIPEA vs. TEA). Response surface modeling (e.g., Central Composite Design) can identify optimal conditions. For example, HATU in DMF with DIPEA at 0°C increases yields by 20% compared to EDCI .
Q. How can computational methods predict biological target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the morpholine sulfonyl group's affinity for ATP-binding pockets. MD simulations (GROMACS) assess binding stability. Validate predictions with in vitro assays (e.g., kinase inhibition IC) and compare with analogs (Table 1) .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer : Conduct meta-analysis of bioassay datasets (e.g., IC, EC) using multivariate regression to isolate substituent effects. For example, electron-withdrawing groups on the benzamide moiety correlate with enhanced cytotoxicity (p < 0.05). Cross-validate with SPR (surface plasmon resonance) binding kinetics .
Key Methodological Recommendations
- Synthetic Challenges : Prioritize flow chemistry for scale-up to mitigate exothermic risks in pyridazinone cyclization .
- Data Contradictions : Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm target engagement .
- Structural Modifications : Introduce halogen atoms at the pyridazinone 5-position to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
